N-Bromoacetylethanolamine phosphate

Catalog No.
S578383
CAS No.
52011-43-5
M.F
C4H9BrNO5P
M. Wt
262 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromoacetylethanolamine phosphate

CAS Number

52011-43-5

Product Name

N-Bromoacetylethanolamine phosphate

IUPAC Name

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate

Molecular Formula

C4H9BrNO5P

Molecular Weight

262 g/mol

InChI

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10)

InChI Key

MUORYJVNLAHVKL-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)NC(=O)CBr

Synonyms

N-bromoacetylethanolamine phosphate

Canonical SMILES

C(COP(=O)(O)O)NC(=O)CBr

Inhibitor of Glucose-6-Phosphate Hydrolysis

One of the primary applications of BAEP is as an inhibitor of glucose-6-phosphate hydrolysis. A study by Foster et al. (1996) demonstrated that BAEP acts as a time-dependent and irreversible inhibitor of this process in intact liver microsomes isolated from rats and Ehrlich Ascites tumor-bearing mice. [1] This property allows researchers to study the role of glucose-6-phosphate transport within the microsomal membranes of these cells. By inhibiting its hydrolysis, BAEP essentially traps the glucose-6-phosphate molecule, enabling investigation of its movement and potential transporter proteins involved.

Source

[1] N-Bromoacetylethanolamine Phosphate as a Probe for the Identification of a Liver Microsomal Glucose6Phosphate Transporter Peptide in Rats and Ehrlich Ascites Tumor-Bearing Mice | Request PDF - ResearchGate ()

N-Bromoacetylethanolamine phosphate is a chemical compound with the molecular formula C₄H₉BrNO₅P. It is characterized by the presence of a bromoacetyl group attached to ethanolamine phosphate. This compound serves primarily as an irreversible inhibitor in various biochemical pathways, particularly in the context of enzyme activity modulation.

N-Bromoacetylethanolamine phosphate primarily undergoes substitution reactions, which are essential for its role as an affinity label in biochemical studies. It has been shown to irreversibly inhibit several enzymes, including phosphoglucose isomerase and fructose-6-phosphate,2-kinase. These reactions often involve the alkylation of specific amino acid residues within the active sites of enzymes, leading to a significant reduction in enzymatic activity .

The biological activity of N-Bromoacetylethanolamine phosphate is notable for its ability to act as a time-dependent, irreversible inhibitor of glucose-6-phosphate hydrolysis. This compound has been demonstrated to inactivate phosphoglucose isomerase effectively, showcasing its potential as a tool for probing enzyme mechanisms and functions . Furthermore, it has been implicated in modulating metabolic pathways by affecting the levels of key metabolites such as fructose-2,6-bisphosphate .

N-Bromoacetylethanolamine phosphate can be synthesized through the bromoacetylation of ethanolamine phosphate. This process typically involves the reaction of bromoacetic acid with ethanolamine phosphate under controlled conditions to yield the desired product. The synthesis may require purification steps to isolate N-Bromoacetylethanolamine phosphate from by-products and unreacted materials .

N-Bromoacetylethanolamine phosphate finds applications primarily in biochemical research. Its role as an irreversible inhibitor makes it valuable for studying enzyme kinetics and mechanisms. It is particularly useful in identifying active site residues and understanding enzyme regulation within metabolic pathways. Additionally, it can be employed as a probe in structural biology to elucidate enzyme structures and interactions .

Interaction studies involving N-Bromoacetylethanolamine phosphate have revealed its capacity to selectively modify specific enzymes. For instance, it has been shown to alkylate histidine residues within the active sites of various kinases, leading to a significant loss of enzymatic function . Such studies enhance our understanding of enzyme specificity and the effects of post-translational modifications on protein function.

Several compounds share structural or functional similarities with N-Bromoacetylethanolamine phosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
Ethanolamine phosphateContains an ethanolamine group; involved in phospholipid metabolismLacks bromoacetyl group
Bromoacetic acidA halogenated acetic acid; used in organic synthesisDoes not contain an amine or phosphate group
PhosphoethanolamineA simpler analog without bromination; involved in cellular signalingLess reactive than N-Bromoacetylethanolamine phosphate
N-Acetylethanolamine phosphateSimilar structure but without bromination; involved in metabolic processesLess potent as an inhibitor

N-Bromoacetylethanolamine phosphate's unique combination of a bromoacetyl moiety and a phosphate group allows it to function effectively as an irreversible inhibitor, differentiating it from other similar compounds that may lack such reactivity or specificity.

N-Bromoacetylethanolamine phosphate (molecular formula C₄H₉BrNO₅P) represents a specialized affinity labeling reagent that has gained significant recognition in biochemical research for its ability to selectively modify enzyme active sites through covalent bond formation [1] [2]. This compound, with a molecular weight of 262.00 g/mol, serves as a powerful tool for investigating enzyme mechanisms and protein-substrate interactions [2] [25].

Affinity Labeling: Covalent Modification of Active Sites

N-Bromoacetylethanolamine phosphate functions as an active site-directed irreversible inhibitor through its bromoacetyl moiety, which enables covalent modification of nucleophilic amino acid residues within enzyme active sites [5] [8]. The compound exhibits substrate analog properties, allowing it to bind specifically to target enzymes before forming permanent covalent bonds with critical catalytic residues [6] [9].

The mechanism of affinity labeling involves the nucleophilic attack by amino acid side chains, particularly histidine and lysine residues, on the electrophilic carbon bearing the bromine atom [5] [8]. This process results in the displacement of bromide ion and formation of a stable covalent linkage between the inhibitor and the enzyme [8] [13]. The specificity of this interaction is enhanced by the phosphate group, which mimics natural substrate binding and directs the reactive bromoacetyl group toward the active site [10] [23].

Crystal structure analyses have revealed that N-Bromoacetylethanolamine phosphate binds within the domain interface of target enzymes, with the inhibitor interacting directly with critical histidine residues from adjacent subunits [23]. These structural studies demonstrate that the compound occupies the same binding region as natural substrates, confirming its role as a true affinity label rather than a non-specific alkylating agent [23].

Enzyme-Specific Inhibition

Fructose-6-Phosphate,2-Kinase/Fru-2,6-BPase

N-Bromoacetylethanolamine phosphate demonstrates remarkable selectivity for the kinase domain of the bifunctional enzyme fructose-6-phosphate,2-kinase/fructose-2,6-bisphosphatase [8] [9]. The compound acts as a competitive inhibitor with respect to fructose-6-phosphate, exhibiting a dissociation constant (Ki) of 0.24 millimolar [8] [24]. In contrast, it functions as a noncompetitive inhibitor with respect to adenosine triphosphate, displaying a Ki value of 0.8 millimolar [8] [24].

The inactivation process follows pseudo-first-order kinetics and demonstrates rate saturation effects with increasing inhibitor concentrations [8] [9]. The concentration required for half-maximum inactivation is 2.2 millimolar, with an apparent first-order rate constant of 0.0046 per second [8] [24]. Remarkably, enzyme modification by N-Bromoacetylethanolamine phosphate results in greater than 90% loss of kinase activity while preserving nearly complete fructose-2,6-bisphosphatase activity [8] [24].

ParameterValueReference
Ki (vs Fructose-6-phosphate)0.24 mM [8] [24]
Ki (vs Adenosine triphosphate)0.8 mM [8] [24]
Half-maximum inactivation concentration2.2 mM [8] [24]
First-order rate constant0.0046 s⁻¹ [8] [24]
Kinase activity loss>90% [8] [24]
Phosphatase activity retention~100% [8] [24]

Glucose-6-Phosphatase System Components

N-Bromoacetylethanolamine phosphate serves as a time-dependent, irreversible inhibitor of glucose-6-phosphate hydrolysis in intact microsomal vesicles [10] [13]. The compound demonstrates selectivity for the transport components of the glucose-6-phosphatase system rather than the catalytic subunit itself [10] [13]. This specificity is evidenced by the fact that inhibition occurs only in intact microsomes and not in disrupted membrane preparations [10].

The inhibitory mechanism appears to involve covalent modification of glucose-6-phosphate translocase proteins within the microsomal membrane [10] [13]. Kinetic analyses reveal that the compound exhibits partial time-dependent inhibition of pyrophosphate phosphohydrolase activity, suggesting differential interactions with various components of the glucose-6-phosphatase system [13].

Glucosephosphate Isomerase

The interaction between N-Bromoacetylethanolamine phosphate and glucosephosphate isomerase represents one of the most thoroughly characterized examples of affinity labeling [5] [23]. The inactivation process follows pseudo-first-order kinetics and demonstrates irreversible characteristics [5]. Minimal half-lives for inactivation are 4.5 minutes for human placental enzyme and 6.3 minutes for rabbit muscle enzyme [5].

The pH dependence of the inactivation process closely parallels the pH profile of the catalytic reaction, with apparent pKa values at pH 6.4 and 9.0 [5]. Stoichiometric labeling studies using radiolabeled N-Bromoacetylethanolamine phosphate confirm specific modification of a single histidine residue within the active site [5] [23]. Crystal structure determination reveals that the inhibitor binds at the domain interface and forms a covalent bond with histidine-306 [23].

Enzyme SourceHalf-life (minutes)Reference
Human placenta4.5 [5]
Rabbit muscle6.3 [5]
pKa values6.4, 9.0 [5]
Target residueHis-306 [23]

UDP-Galactose 4-Epimerase

While specific kinetic parameters for N-Bromoacetylethanolamine phosphate inhibition of UDP-galactose 4-epimerase are not extensively documented in the available literature, the compound's structural similarity to sugar phosphates suggests potential interactions with this enzyme [11]. UDP-galactose 4-epimerase belongs to the short-chain dehydrogenase/reductase superfamily and contains conserved binding sites for phosphorylated substrates [11].

Kinetic Parameters: Half-Saturation Constants, Inactivation Rates

The kinetic behavior of N-Bromoacetylethanolamine phosphate varies significantly among different target enzymes, reflecting the unique structural features of each active site. For purified recombinant rat testis-type fructose-6-phosphate,2-kinase, the half-maximum inactivation concentration is 2 millimolar following 30-minute incubation at 30 degrees Celsius [9]. In contrast, the same parameter increases to 15 millimolar when measured in crude liver extracts, likely due to non-specific binding and enzymatic degradation of the inhibitor [6] [9].

The pseudo-first-order nature of the inactivation kinetics indicates that the initial binding equilibrium is rapidly established, followed by the rate-limiting covalent modification step [5] [8]. This kinetic pattern is characteristic of affinity labeling reagents and distinguishes them from simple competitive inhibitors [8] [9].

Target EnzymeHalf-saturation ConstantConditionsReference
Fructose-6-phosphate,2-kinase (purified)2 mM30°C, 30 min [9]
Fructose-6-phosphate,2-kinase (liver extract)15 mM30°C, 30 min [9]
Glucosephosphate isomerase (human)4.5 min t₁/₂pH-dependent [5]
Glucosephosphate isomerase (rabbit)6.3 min t₁/₂pH-dependent [5]

pH-Dependent Reactivity and Catalytic Implications

The pH dependence of N-Bromoacetylethanolamine phosphate reactivity provides crucial insights into the ionization states of both the inhibitor and target amino acid residues [5]. For glucosephosphate isomerase, the pH profile of inactivation closely mirrors that of the catalytic reaction, with identical pKa values of 6.4 and 9.0 [5]. This correlation strongly suggests that the same ionizable groups responsible for catalytic activity are also involved in inhibitor binding and covalent modification [5].

The lower pKa value likely corresponds to the ionization of the target histidine residue, while the higher pKa may reflect the protonation state of other active site residues or the inhibitor itself [5]. The optimal pH range for covalent modification typically occurs between these two pKa values, where the nucleophilic character of the target residue is maximized while maintaining proper inhibitor reactivity [5].

XLogP3

-1.4

Other CAS

52011-43-5

Wikipedia

N-Bromoacetylethanolamine phosphate

Dates

Modify: 2024-02-18

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